molecular formula C21H16N4O4S B4060405 3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B4060405
M. Wt: 420.4 g/mol
InChI Key: RFSHLQARSJSRRR-UHFFFAOYSA-N
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Description

3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.08922618 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modifications

The compound is part of a broader class of chemicals involved in heterocyclic and medicinal chemistry studies. Research has explored the synthesis and structural modifications of related compounds, leading to the development of diverse heterocyclic systems. For example, a study by Clark and Hitiris (1984) focused on the synthesis of thieno[2,3-d:4,5-d′]dipyrimidines, starting from similar thienopyrimidine carboxamides (Clark & Hitiris, 1984). Additionally, Abdel-rahman et al. (2003) worked on synthesizing new pyridothienopyrimidines and pyridothienotriazines, starting from analogous thieno[2,3-b]pyridine compounds (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Antiproliferative Activity

Research has also been conducted on the antiproliferative activities of these compounds. Van Rensburg et al. (2017) studied the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, finding that modifications to certain functional groups can significantly impact their biological activity (Van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of these compounds. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized pyridothienopyrimidines and pyridothienotriazines, assessing their in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Moreover, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, also examining their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Heterocyclic Synthesis

El-Meligie, Khalil, El‐Nassan, and Ibraheem (2020) explored new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, emphasizing the versatility of these compounds in the synthesis of complex heterocyclic systems (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Properties

IUPAC Name

6-amino-8-(furan-2-yl)-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c22-18-17-16(15-5-2-10-29-15)13-3-1-4-14(13)24-21(17)30-19(18)20(26)23-11-6-8-12(9-7-11)25(27)28/h2,5-10H,1,3-4,22H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSHLQARSJSRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 2
3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-4-(2-furyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

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